
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied for its ability to act as an inhibitor of various enzymes and receptors.
Applications De Recherche Scientifique
Anticancer Potential
One significant area of research focuses on the design and synthesis of pyrazole derivatives as potential anticancer agents. A study by Alam et al. (2016) explored novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides. These compounds were evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines, showing promising anticancer properties. The research emphasizes the potential of such compounds in developing new cancer treatments (Alam et al., 2016).
Hydrogel Applications
In another domain, Lloyd and Steed (2011) investigated the formation of hydrogels from 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acids, highlighting the role of anions in tuning the gels' physical properties. This research opens pathways for utilizing such compounds in designing materials with specific rheological and morphological characteristics, which could have applications in medical devices, drug delivery systems, or tissue engineering (Lloyd & Steed, 2011).
Antibacterial Activity
The quest for new antibacterial agents led Azab et al. (2013) to synthesize novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial drugs. Their research demonstrated that several synthesized compounds exhibited high antibacterial activities, indicating the potential of such chemical frameworks in contributing to the fight against bacterial infections (Azab et al., 2013).
Fluorescent pH Sensor
A unique application in the field of chemical sensing is represented by the work of Yang et al. (2013), who designed and synthesized a heteroatom-containing organic fluorophore capable of acting as a fluorescent pH sensor. This compound demonstrates aggregation-induced emission (AIE) and can reversibly switch its emission between blue and dark states upon protonation and deprotonation, showcasing its utility in detecting acidic and basic environments (Yang et al., 2013).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-13-11-17(14-3-2-8-20-12-14)23-24(13)10-9-21-18(25)22-16-6-4-15(19)5-7-16/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHJLQCJZAGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)
![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)
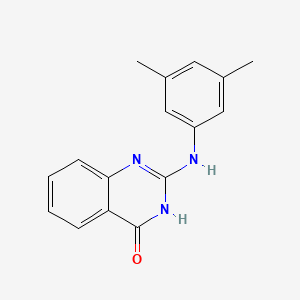
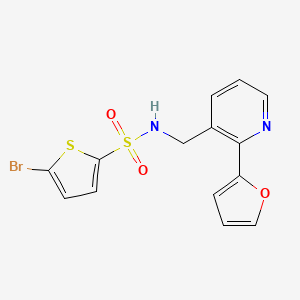


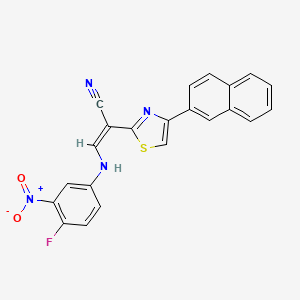
![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)
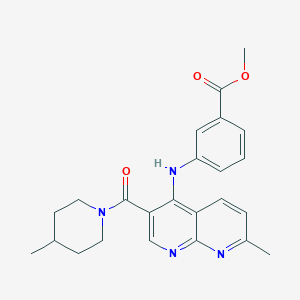
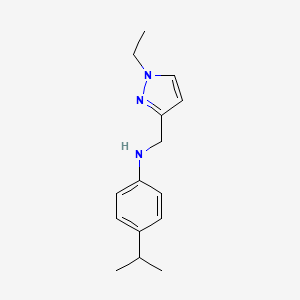
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2877768.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2877772.png)